2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is an organic compound that belongs to the class of esters. It is derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with lauric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions ensures efficient conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bonds in the compound can be hydrolyzed, releasing the active components that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The precursor to the dilaurate ester.
Lauric Acid: The fatty acid component of the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
68849-44-5 |
---|---|
Molecular Formula |
C30H58O5 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
[2-(dodecanoyloxymethyl)-2-(hydroxymethyl)butyl] dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-4-7-9-11-13-15-17-19-21-23-28(32)34-26-30(6-3,25-31)27-35-29(33)24-22-20-18-16-14-12-10-8-5-2/h31H,4-27H2,1-3H3 |
InChI Key |
CJONEYCGBCRINF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.